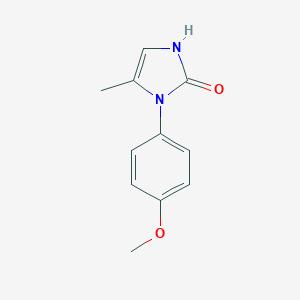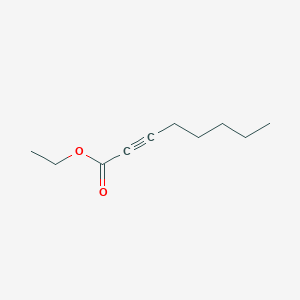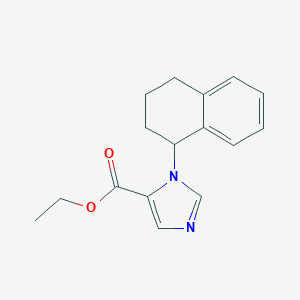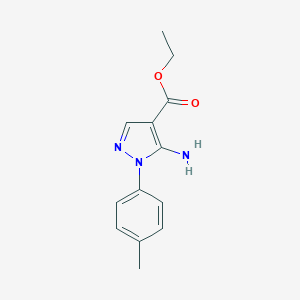
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, also known as EAPC, is an organic compound with a molecular formula of C12H14N2O2. It is a crystalline solid with a melting point of 131-133°C. EAPC is a derivative of pyrazole, an aromatic heterocycle with a five-membered ring containing nitrogen and carbon atoms. It is an important intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a key building block in the synthesis of various heterocyclic compounds due to its unique reactivity. It is instrumental in creating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and other heterocycles. This compound facilitates mild reaction conditions, allowing for the synthesis of versatile cynomethylene dyes from a wide range of precursors, including amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers, highlighting its significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Medicinal Chemistry Applications
In medicinal chemistry, pyrazoline derivatives, to which ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate belongs, have been found to possess diverse biological properties. This has led to significant research into these compounds. They exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and anticonvulsant properties among others. The versatility of pyrazoline compounds has opened new avenues for the development of novel drug candidates with improved efficacy and lesser side effects, showcasing their potential in drug discovery (Ganguly & Jacob, 2017).
Anticancer Research
Recent updates in synthetic strategies of pyrazoline derivatives highlight their significant biological effects, particularly in anticancer research. The exploration of pyrazoline derivatives in drug literature from 2000 to 2021 underscores their potential as high-impact biological agents in anticancer activity. This ongoing research emphasizes the critical role of pyrazoline-based compounds in developing new anticancer agents and the broad interest among researchers to further investigate these compounds for therapeutic applications (Ray et al., 2022).
Monoamine Oxidase Inhibition
Pyrazoline compounds, including ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate derivatives, have shown promise as inhibitors of Monoamine oxidase (MAO), a target for treating various psychiatric and neurological disorders. Research has identified the pyrazoline scaffold's significant activity towards MAO, with structural modifications at specific positions of the nucleus enhancing this activity. This insight into the structure-activity relationship of pyrazoline compounds provides a foundation for designing new therapeutic agents that target MAO enzymes with improved selectivity and potency (Mathew et al., 2013).
Propriétés
IUPAC Name |
ethyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLAFESEWXPMFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933852 |
Source


|
| Record name | Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
15001-11-3 |
Source


|
| Record name | Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)
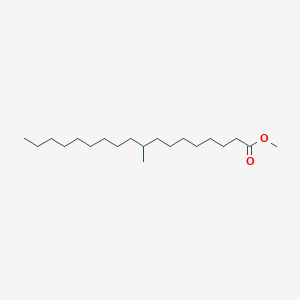
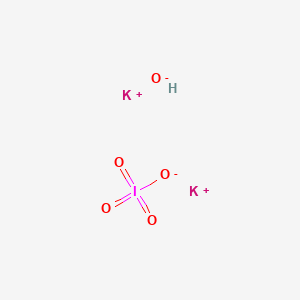
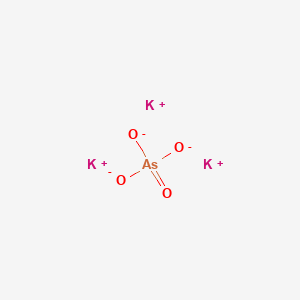


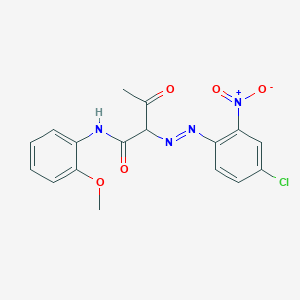
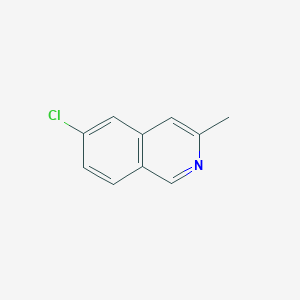
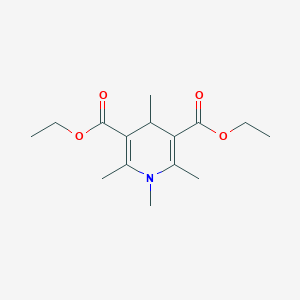
![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)

